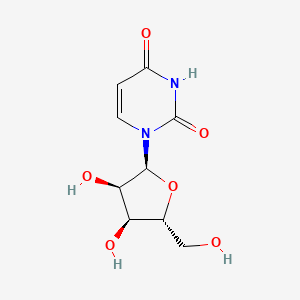

1-(a-D-ribofuranosyl)uracil

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(α-D-ribofuranosyl)uracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a nucleoside analog composed of the pyrimidine (B1678525) base uracil (B121893) linked to a ribofuranose sugar via an α-N1-glycosidic bond. Unlike its β-anomer counterpart, uridine (B1682114), which is a fundamental component of ribonucleic acid (RNA), the α-anomer is a synthetic compound of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and biological implications of 1-(α-D-ribofuranosyl)uracil, with a focus on its potential as an antiviral and anticancer agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical Structure and Properties

1-(α-D-ribofuranosyl)uracil is a structural isomer of the naturally occurring uridine. The key difference lies in the stereochemistry of the glycosidic bond connecting the uracil base to the ribose sugar. In 1-(α-D-ribofuranosyl)uracil, this bond is in the alpha configuration, meaning the uracil base is on the opposite side of the sugar ring from the C5' hydroxymethyl group.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₆ | [2] |

| Molecular Weight | 244.20 g/mol | [2] |

| IUPAC Name | 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [2] |

| CAS Number | 3258-07-9 | [1] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 202 °C | [] |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in water and acidic solutions; insoluble in organic solvents. |

Structural Diagram

Caption: 2D representation of 1-(α-D-ribofuranosyl)uracil.

Spectroscopic Data (Reference Data for β-Anomer: Uridine)

¹H NMR Chemical Shifts of Uridine (500 MHz, H₂O, pH 7.0) [4]

| Proton | Chemical Shift (ppm) |

| H-1' | 5.91, 5.90, 5.88 |

| H-2' | 4.23, 4.22, 4.21 |

| H-3' | 4.13, 4.12, 4.11 |

| H-4' | 4.35, 4.34, 4.33 |

| H-5' | 3.92, 3.90, 3.89 |

| H-5'' | 3.82, 3.81, 3.80, 3.79, 3.78 |

| H-5 | 5.88 |

| H-6 | 7.87, 7.86 |

¹³C NMR Chemical Shifts of Uridine (125 MHz, H₂O, pH 7.0) [4]

| Carbon | Chemical Shift (ppm) |

| C-1' | 92.06 |

| C-2' | 76.35 |

| C-3' | 72.17 |

| C-4' | 86.91 |

| C-5' | 63.53 |

| C-2 | 154.38 |

| C-4 | 168.92 |

| C-5 | 104.94 |

| C-6 | 144.48 |

Experimental Protocols

Synthesis of 1-(α-D-ribofuranosyl)uracil

A general method for the synthesis of uridine analogs involves the condensation of a protected ribose derivative with the pyrimidine base.[5]

Materials:

-

Uracil

-

D-ribose

-

Condensing agent (e.g., ethyl acetate)

-

Catalyst (e.g., phospho-molybdic acid)

-

Organic solvent (e.g., toluene, methanol)

Procedure:

-

Add uracil, D-ribose, and a catalyst to a condensing agent.

-

Stir and heat the mixture to a reaction temperature between 20 and 80 °C until the solution is clear.

-

Maintain the temperature and continue the reaction for 3 to 25 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (no starting material detected), distill the mixture at normal pressure to reduce the volume to one-fourth to one-third of the original volume.

-

Further distill under reduced pressure until no more liquid comes out.

-

Add an organic solvent (3 to 8 times the mass of D-ribose) to the obtained product and stir to dissolve.

-

Reflux the mixture for 1 to 2 hours with stirring.

-

Cool the mixture to 0-5 °C and allow it to crystallize for 1 to 6 hours.

-

Filter the mixture and dry the filter cake to obtain 1-(α-D-ribofuranosyl)uracil.[5]

Caption: General workflow for the synthesis of 1-(α-D-ribofuranosyl)uracil.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to inhibit the destructive effect of a virus on host cells.[6][7][8][9]

Materials:

-

Host cell line (e.g., Vero 76, A549)

-

Virus stock

-

Cell culture medium (e.g., MEM with 2-5% FBS)

-

96-well plates

-

1-(α-D-ribofuranosyl)uracil

-

Positive control antiviral drug

-

Cell viability stain (e.g., Neutral Red, Crystal Violet)

Procedure:

-

Seed host cells in 96-well plates to form a confluent monolayer.

-

Prepare serial dilutions of 1-(α-D-ribofuranosyl)uracil.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (virus, no compound) and cell control (no virus, no compound).

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a CO₂ incubator until significant CPE is observed in the virus control wells.

-

Stain the cells with a viability dye.

-

Quantify the dye uptake spectrophotometrically to determine cell viability.

-

Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.[7]

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Biological Activity and Mechanism of Action

1-(α-D-ribofuranosyl)uracil and its derivatives are primarily investigated for their potential as anticancer and antiviral agents.[10] The mechanism of action is generally believed to involve the inhibition of nucleic acid synthesis or other critical enzymatic processes within malignant cells or virus-infected cells.[11]

Anticancer Activity: As a nucleoside analog, 1-(α-D-ribofuranosyl)uracil can be anabolized intracellularly to its triphosphate form. This triphosphate can then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.[11]

Antiviral Activity: The antiviral mechanism is similar to its anticancer action. Viral polymerases may incorporate the triphosphate of the α-anomer into the growing viral genome, leading to chain termination and inhibition of viral replication.[12]

Metabolic Pathways

Uridine and its analogs are metabolized through the pyrimidine metabolic pathway. Understanding these pathways is crucial for predicting the compound's bioavailability, efficacy, and potential for drug interactions.

Anabolic Pathway (Salvage Pathway): 1-(α-D-ribofuranosyl)uracil can be phosphorylated by uridine-cytidine kinase (UCK) to form the corresponding 5'-monophosphate. Subsequent phosphorylations by other kinases can lead to the diphosphate (B83284) and triphosphate forms, which are the active moieties for incorporation into nucleic acids.[13]

Catabolic Pathway: The molecule can be degraded by uridine phosphorylase (UPase) into uracil and ribose-1-phosphate (B8699412). Uracil can be further broken down, while ribose-1-phosphate can enter the pentose (B10789219) phosphate (B84403) pathway.[14]

Caption: Simplified metabolic pathways of 1-(α-D-ribofuranosyl)uracil.

Conclusion

1-(α-D-ribofuranosyl)uracil presents a compelling scaffold for the development of novel therapeutic agents. Its unique stereochemistry distinguishes it from the endogenous uridine, offering potential for selective targeting of viral or cancer-specific enzymes. This guide has provided a foundational understanding of its structure, synthesis, and biological context. Further research, particularly in obtaining specific quantitative biological activity data and high-resolution structural information, is essential to fully elucidate its therapeutic potential and advance it through the drug development pipeline.

References

- 1. biosynth.com [biosynth.com]

- 2. 1-(a-D-ribofuranosyl)uracil | C9H12N2O6 | CID 1521749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101717420A - Novel method for synthesizing uridine - Google Patents [patents.google.com]

- 6. pblassaysci.com [pblassaysci.com]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. 1-(α-D-ribofuranosyl)uracil | 3258-07-9 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. [Antiviral activity of the 1-alpha- and beta-desoxy-D-ribofuranosides of 5-trimethylsilyl uracil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of α-Uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-uridine (α-Uridine), the α-anomer of the ubiquitous nucleoside uridine (B1682114), represents a class of stereoisomers that, while rare in nature, possess unique chemical and biological properties of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core chemical properties of α-uridine, including its structure, stability, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided, and key quantitative data are summarized for reference. This document serves as a foundational resource for researchers working with or developing novel therapeutics based on α-nucleoside scaffolds.

Introduction

Nucleosides, the fundamental building blocks of nucleic acids, typically exist in the β-anomeric configuration, where the nucleobase is cis to the 5'-hydroxymethyl group of the ribose sugar.[1] Alpha-uridine, or 1-(α-D-ribofuranosyl)uracil, is the corresponding α-anomer, with the uracil (B121893) base in a trans position relative to the 5'-hydroxymethyl group.[2] This seemingly subtle stereochemical difference imparts significant changes in its three-dimensional structure, leading to distinct chemical and enzymatic stability compared to its natural β-counterpart.[2] These properties, particularly its resistance to enzymatic degradation, make α-uridine an attractive component for the design of antisense oligonucleotides and other nucleic acid-based therapeutics.[1][2]

Chemical Structure and Isomerism

The core structure of α-uridine consists of a uracil nucleobase attached to a D-ribofuranose sugar ring via an N1-glycosidic bond. The defining feature is the stereochemistry at the anomeric carbon (C1'), where the glycosidic bond is oriented in the alpha configuration.

Caption: 2D representation of α-Uridine's chemical structure.

The diagram below illustrates the key stereochemical difference between the α and β anomers of uridine. In α-uridine, the uracil base and the C5' hydroxymethyl group are on opposite sides (trans) of the ribose ring plane. In the naturally occurring β-uridine, they are on the same side (cis).

Caption: Logical relationship between α- and β-anomers of uridine.

Physicochemical Properties

Alpha-uridine is a white, crystalline solid.[3] It is soluble in water and acidic solutions but insoluble in most organic solvents.[3] While extensive experimental data for α-uridine is not as prevalent as for its β-anomer, the following table summarizes key known and predicted properties. For context, established experimental values for the more common β-uridine are also provided.

| Property | α-Uridine | β-Uridine (for comparison) |

| Molecular Formula | C₉H₁₂N₂O₆ | C₉H₁₂N₂O₆ |

| Molecular Weight | 244.20 g/mol | 244.20 g/mol [4] |

| Melting Point | Data not available | 165-170 °C[5] |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | 1.4221 g/cm³ (rough est.)[6] |

| pKa (Predicted) | 9.39 ± 0.10 | 9.25[6] |

| Water Solubility | Soluble | 50 mg/mL[7] |

| Optical Rotation, [α]D | Data not available | +8.4° (c=2, water)[6] |

Spectroscopic Properties

Spectroscopic analysis, particularly NMR, is crucial for distinguishing between α and β anomers. The chemical shift and coupling constant of the anomeric proton (H1') are diagnostic. In β-anomers, H1' typically appears as a doublet with a J-coupling of ~3-5 Hz, whereas in α-anomers, the coupling constant is usually larger.

Table 2: Spectroscopic Data for β-Uridine (for comparison)

| Parameter | Value (Solvent: D₂O) |

| ¹H NMR | δ (ppm): 7.89 (d, 1H, H6), 5.91 (d, 1H, H1'), 5.90 (d, 1H, H5), 4.36 (t, 1H, H2'), 4.24 (t, 1H, H3'), 4.14 (m, 1H, H4'), 3.93-3.82 (m, 2H, H5'a, H5'b)[8] |

| ¹³C NMR | δ (ppm): 168.9 (C4), 154.4 (C2), 144.5 (C6), 104.9 (C5), 92.1 (C1'), 86.9 (C4'), 76.4 (C3'), 72.1 (C2'), 63.5 (C5')[4] |

| UV λmax | 262 nm (at pH 7) |

Reactivity and Stability

Glycosidic Bond Stability

The N-glycosidic bond in α-nucleosides exhibits significantly greater stability towards enzymatic hydrolysis compared to the bond in natural β-nucleosides.[2] Studies have shown that while β-anomers are readily cleaved by enzymes like nucleoside deaminases and nucleosidases, their α-counterparts remain inert to these reactions.[2] This enhanced enzymatic stability is a primary driver for their investigation in therapeutic applications.

However, the glycosidic bond in both anomers is susceptible to acid-catalyzed hydrolysis.[9] The mechanism for uridine involves protonation of the uracil ring, which facilitates the cleavage of the C1'-N1 bond.[9] The rate of hydrolysis is generally faster for purine (B94841) nucleosides than for pyrimidine (B1678525) nucleosides like uridine.[9]

Anomerization

Interconversion between α and β anomers, known as anomerization, can be induced under certain conditions. Treatment with a strong base or using specific catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) can promote the equilibration between the two forms, providing a synthetic route to α-nucleosides from their more accessible β-precursors.[2][10]

Synthesis and Purification

The synthesis of α-uridine is a significant challenge due to the thermodynamic preference for the β-anomer in most glycosylation reactions. However, several strategies have been developed to overcome this.

General Synthetic Strategies

-

Vorbrüggen Glycosylation: This is a widely used method for nucleoside synthesis, involving the reaction of a silylated nucleobase with a protected sugar acetate (B1210297) in the presence of a Lewis acid. While often favoring the β-anomer due to neighboring group participation from the 2'-acyl protecting group, reaction conditions can be tuned to increase the yield of the α-anomer.[4][11]

-

Anomerization: As mentioned, starting with the readily available β-uridine, anomerization can be induced to form a mixture of α and β anomers, which can then be separated.[2]

-

Direct Synthesis from Protected Precursors: A targeted synthesis can be achieved by starting with a ribose derivative that directs the stereochemical outcome towards the α-configuration.

The workflow below outlines a general, high-level approach for the synthesis and purification of α-uridine.

Caption: High-level workflow for the synthesis of α-uridine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of α-uridine.

Protocol 1: Synthesis of α-Uridine via Deprotection

This protocol describes the final deprotection step to yield α-uridine from a protected precursor, adapted from a general procedure.

Objective: To remove protecting groups from a synthesized, protected α-uridine intermediate.

Materials:

-

Protected 1-(α-D-ribofuranosyl)uracil derivative

-

0.1 N Hydrochloric acid (HCl) solution

-

Anhydrous acetonitrile (B52724)

-

HPLC system for monitoring

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the protected α-uridine precursor in a 0.1 N HCl solution at room temperature (20-25 °C).

-

Stir the reaction mixture at 20-25 °C for approximately 24 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed (e.g., <0.5% remaining).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the aqueous solvent.

-

Add anhydrous acetonitrile to the concentrated residue and heat to 70 ± 5 °C with stirring until all solids dissolve.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, then stir at 0 ± 5 °C for 12 hours to induce crystallization.

-

Collect the resulting white solid (α-uridine) by filtration.

-

Dry the product in an oven at 45 °C for 24 hours.

-

Confirm purity and identity using HPLC, NMR spectroscopy, and mass spectrometry.

Protocol 2: Characterization by HPLC

Objective: To purify and/or analyze the purity of α-uridine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Purospher® STAR RP-18e, 250x4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Methanol (B129727)

Procedure:

-

Prepare a sample solution of the synthesized product in 5% aqueous methanol at a concentration of approximately 10 µg/mL.

-

Set the column temperature to 30 °C.

-

Set the flow rate to 0.8 mL/min.

-

Set the UV detector to monitor at 254 nm.

-

Inject 10 µL of the sample.

-

Run a gradient elution program, for example:

-

0-3 min: 3% B

-

3-20 min: Gradient from 3% to 10% B

-

20-40 min: Gradient from 10% to 70% B

-

40-50 min: Hold at 70% B

-

50-60 min: Return to 3% B and equilibrate.

-

-

The retention times of α- and β-uridine will differ, allowing for their separation and quantification. The α-anomer typically elutes slightly earlier than the β-anomer on standard reversed-phase columns.

Protocol 3: Characterization by NMR Spectroscopy

Objective: To confirm the structure and stereochemistry of α-uridine.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or DMSO-d₆.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Pay close attention to the region between 5.5 and 6.5 ppm, where the anomeric proton (H1') is expected to resonate.

-

Determine the chemical shift and, crucially, the coupling constant (J-value) of the H1' doublet. An α-anomer is expected to have a different J(H1', H2') coupling constant compared to the β-anomer.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the nine distinct carbon signals. The anomeric carbon (C1') is of particular interest and its chemical shift will differ from that of the β-anomer.

Conclusion

Alpha-uridine presents a fascinating deviation from the canonical nucleoside structures that constitute life's genetic material. Its defining α-glycosidic bond confers enhanced enzymatic stability, a property that has positioned it as a valuable building block for the development of next-generation nucleic acid therapeutics. While its synthesis and characterization require careful stereochemical control and analysis, the methodologies outlined in this guide provide a framework for researchers to produce and verify this important compound. Further investigation into the unique conformational and biological properties of α-uridine and its derivatives will undoubtedly continue to open new avenues in drug discovery and chemical biology.

References

- 1. Uridine - Wikipedia [en.wikipedia.org]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Uridine CAS 58-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 58-96-8 CAS MSDS (Uridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Uridine CAS#: 58-96-8 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of N-Glycosidic Bonds [tud.ttu.ee]

- 10. The base catalysed anomerisation of beta-5-formyluridine; crystal and molecular structure of alpha-5-formyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glycosidic bond stability: Topics by Science.gov [science.gov]

The Unnatural Nucleoside: A Technical Guide to 1-(α-D-ribofuranosyl)uracil

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of 1-(α-D-ribofuranosyl)uracil, a Rare Anomer of Uridine (B1682114).

Introduction

In the central dogma of molecular biology, the fidelity of genetic information relies on the precise structure of its building blocks. Nucleosides, the fundamental units of nucleic acids, predominantly exist in nature as β-anomers. This stereochemical configuration is critical for the formation of the canonical double helical structure of DNA and the complex tertiary structures of RNA. However, the existence of their α-anomeric counterparts, while rare, presents intriguing possibilities for synthetic biology, drug development, and diagnostics. This technical guide focuses on 1-(α-D-ribofuranosyl)uracil, commonly known as α-uridine, the α-anomer of the ubiquitous RNA nucleoside, uridine.

While uridine is a cornerstone of RNA structure and cellular metabolism, α-uridine is exceptionally scarce in natural biological systems.[1][2] Its discovery has been limited to trace amounts in some natural hydrolysates, but a dedicated natural biosynthetic pathway remains uncharacterized.[1] This rarity underscores the high stereospecificity of the enzymes involved in nucleoside metabolism. The primary access to α-uridine for research purposes is through chemical synthesis, which has been a subject of considerable investigation. The unique structural properties of α-nucleosides, such as their ability to form parallel-stranded duplexes with complementary β-stranded DNA or RNA, have garnered significant interest for their potential applications in antisense therapy and nanotechnology.[1]

This whitepaper provides a comprehensive overview of the current scientific knowledge regarding 1-(α-D-ribofuranosyl)uracil. It will delve into its limited natural occurrence, detail established methods for its chemical synthesis, provide protocols for its analytical separation and identification, and discuss its known biological activities and potential applications.

Natural Occurrence: A Tale of Rarity

The natural occurrence of 1-(α-D-ribofuranosyl)uracil is extremely limited, a stark contrast to its β-anomer, uridine, which is a fundamental component of all life. While early studies reported the isolation of α-anomers of other nucleosides from natural sources, such as α-adenosine from the bacterium Propionibacterium shermanii and α-cytidine from yeast RNA hydrolysates, specific and quantifiable evidence for the natural presence of α-uridine is not well-documented.[1] The stereospecificity of the enzymes responsible for de novo and salvage pathways of nucleoside biosynthesis heavily favors the formation of the β-glycosidic bond.

Due to this scarcity, quantitative data on the natural abundance of 1-(α-D-ribofuranosyl)uracil in biological tissues or fluids is not available in the scientific literature. Research on this molecule is therefore almost entirely dependent on chemically synthesized material.

Chemical Synthesis of 1-(α-D-ribofuranosyl)uracil

The synthesis of α-nucleosides, including α-uridine, has been a significant area of research in synthetic organic chemistry. Various methods have been developed to control the stereochemistry at the anomeric center. A common strategy involves the condensation of a protected ribose derivative with a silylated pyrimidine (B1678525) base, often in the presence of a Lewis acid catalyst. The ratio of α- to β-anomers can be influenced by the choice of catalyst, solvent, and protecting groups.

Summary of Synthetic Yields

| Method | Key Reagents | Typical α:β Ratio | Reported Yield of α-anomer | Reference |

| Vorbrüggen Glycosylation | Silylated Uracil (B121893), 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, SnCl4 | Varies (e.g., 1:1 to 3:1) | 30-60% | Generic method, specific yields vary |

| Anomerization | β-Uridine, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | N/A | Can convert β to α | [1] |

| Enzymatic Synthesis | Uracil, α-D-ribofuranose-1-phosphate, Uridine Phosphorylase (mutant) | Highly selective for α | High | Conceptual, specific examples are rare |

Experimental Protocol: Vorbrüggen Glycosylation for α-Uridine Synthesis

This protocol provides a general methodology for the synthesis of 1-(α-D-ribofuranosyl)uracil via a Vorbrüggen glycosylation reaction. Note: This is a representative protocol and may require optimization.

Materials:

-

Uracil

-

Ammonium (B1175870) sulfate (B86663) (catalyst)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

-

Anhydrous acetonitrile (B52724)

-

Tin(IV) chloride (SnCl4)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Sodium methoxide (B1231860) in methanol

Procedure:

-

Silylation of Uracil: A suspension of uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is heated at reflux until the solution becomes clear, indicating the formation of bis(trimethylsilyl)uracil. The excess HMDS is removed under reduced pressure.

-

Glycosylation: The silylated uracil is dissolved in anhydrous acetonitrile. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is added. The mixture is cooled in an ice bath, and a solution of tin(IV) chloride (SnCl4) in anhydrous acetonitrile is added dropwise under an inert atmosphere.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into a cold, saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of Anomers: The resulting residue, a mixture of α and β anomers of the protected uridine, is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the anomers.

-

Deprotection: The isolated protected α-uridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The crude α-uridine is then purified by recrystallization or further chromatography to yield the final product.

Analytical Separation and Identification

The key analytical challenge in working with 1-(α-D-ribofuranosyl)uracil is its effective separation from the much more common β-anomer. Several chromatographic and spectroscopic techniques are employed for this purpose.

Experimental Protocol: HPLC Separation of α- and β-Uridine

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of anomers.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a chiral column for enhanced separation.

Mobile Phase:

-

A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0). The exact gradient will need to be optimized based on the column and specific isomers.

Procedure:

-

Sample Preparation: Dissolve the mixture of α- and β-uridine in the mobile phase at a known concentration.

-

Injection: Inject a defined volume of the sample onto the HPLC column.

-

Elution: Run the gradient elution program. The α- and β-anomers will have different retention times due to subtle differences in their interaction with the stationary phase.

-

Detection: Monitor the elution profile at a wavelength where uridine absorbs maximally (around 260 nm).

-

Quantification: The relative amounts of each anomer can be determined by integrating the peak areas in the chromatogram.

Spectroscopic Identification: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of α-uridine.

-

¹H NMR: The anomeric proton (H-1') of the α-anomer typically appears at a different chemical shift and has a different coupling constant (J-value) compared to the β-anomer. In the α-anomer, the H-1' proton is on the same face of the furanose ring as the C2' hydroxyl group, leading to a smaller coupling constant with the H-2' proton.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1') also differs between the two anomers.

Mass Spectrometry (MS): While mass spectrometry cannot distinguish between anomers based on mass alone, fragmentation patterns in tandem MS (MS/MS) can sometimes provide clues to the stereochemistry. High-resolution mass spectrometry is used to confirm the elemental composition.

Biological Activity and Potential Applications

The biological significance of naturally occurring α-nucleosides is not well understood due to their low abundance. However, synthetic α-nucleosides and oligonucleotides containing them have shown interesting biological properties.

-

Enzymatic Stability: The α-glycosidic bond in α-nucleosides is generally more resistant to enzymatic cleavage by nucleoside phosphorylases and hydrolases compared to the β-anomer.[1] This increased stability is a desirable property for therapeutic oligonucleotides.

-

Antisense and Antiviral Applications: Oligonucleotides composed entirely of α-nucleotides (α-oligonucleotides) can bind to complementary single-stranded DNA and RNA with high affinity.[1] The resulting duplexes have a parallel strand orientation. This property has been explored for the development of antisense agents that can modulate gene expression. Some α-nucleoside analogs have also been investigated for their antiviral and anticancer activities.

-

Diagnostics and Nanotechnology: The unique hybridization properties of α-oligonucleotides make them valuable tools in diagnostics and DNA-based nanotechnology for the construction of novel nanoarchitectures.

Conclusion and Future Outlook

1-(α-D-ribofuranosyl)uracil remains a chemical curiosity from a natural products perspective, with its presence in nature being exceptionally rare. The scientific focus on this molecule has been predominantly in the realms of synthetic and medicinal chemistry. The development of efficient stereoselective synthetic routes is crucial for making α-uridine and its derivatives more accessible for research.

Future research directions will likely continue to explore the potential of α-uridine and other α-nucleosides in the design of novel therapeutic agents and diagnostic tools. A deeper understanding of the structural biology of α-oligonucleotide duplexes could lead to the development of more potent and specific antisense drugs. Furthermore, the incorporation of α-uridine into synthetic biological circuits and materials could open up new avenues in biotechnology and nanotechnology. While its natural role may be negligible, the "unnatural" anomer of uridine holds significant promise in the hands of chemists and biomedical researchers.

References

An In-Depth Technical Guide on 1-(α-D-ribofuranosyl)uracil (CAS Number: 3258-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a nucleoside analog with the CAS number 3258-07-9. It consists of a uracil (B121893) base attached to a ribofuranose sugar via an α-glycosidic bond. As a stereoisomer of the naturally occurring β-uridine, this compound is of significant interest in medicinal chemistry and drug development, particularly for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and proposed mechanisms of action, intended for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(α-D-ribofuranosyl)uracil is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Data for 1-(α-D-ribofuranosyl)uracil

| Property | Value | Reference |

| CAS Number | 3258-07-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₆ | |

| Molecular Weight | 244.20 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 202 °C | |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.39 ± 0.10 | [3] |

| logP (Predicted) | -2.43960 | [3] |

| Solubility | Soluble in water and acidic solutions | |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A general procedure for the synthesis of 1-(α-D-ribofuranosyl)uracil has been reported and is outlined below. This process involves the acid-catalyzed hydrolysis of a protected precursor.

Experimental Protocol: Synthesis of 1-(α-D-ribofuranosyl)uracil

Materials:

-

Compound D (Precursor, CAS: 3258-15-9)

-

0.1N Hydrochloric acid solution

-

Concentrated ammonia

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Dissolve 98 g of Compound D in 500 mL of 0.1N hydrochloric acid solution at 20-25 °C.[5]

-

Stir the reaction mixture at 20-25 °C for 24 hours.[5] Monitor the reaction progress by HPLC until the starting material is consumed (e.g., remaining content is less than 0.21%).[5]

-

Adjust the pH of the reaction mixture to 7-8 using concentrated ammonia.[5]

-

Concentrate the solution under reduced pressure at 50±5°C until the volume is no longer reduced.[5]

-

Add 500 mL of anhydrous acetonitrile to the concentrated residue and stir at 70±5 °C until the solid is completely dissolved.[5]

-

Remove any insoluble impurities by filtration.[5]

-

Crystallize the product by stirring the filtrate at 0±5°C for 12 hours.[5]

-

Collect the resulting white solid by filtration.[5]

-

Dry the product at 45 °C for 24 hours to yield 1-(α-D-ribofuranosyl)uracil.[5]

Note: The purity of the final product can be verified by HPLC analysis.[5]

Biological Activity and Mechanism of Action

1-(α-D-ribofuranosyl)uracil is classified as a purine (B94841) nucleoside analog and has demonstrated potential as an antitumor agent.[6] Its biological activity is believed to stem from its ability to interfere with nucleic acid synthesis and induce programmed cell death (apoptosis) in cancer cells.[6]

Proposed Antitumor Mechanism

The proposed mechanism of action for 1-(α-D-ribofuranosyl)uracil involves its intracellular phosphorylation to the corresponding triphosphate derivative. This activated form can then interfere with cellular processes.

-

Cellular Uptake and Phosphorylation: It is hypothesized that 1-(α-D-ribofuranosyl)uracil is transported into the cell and subsequently phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form.

-

Inhibition of Nucleic Acid Synthesis: The triphosphate analog of α-uridine may act as a competitive inhibitor of DNA and/or RNA polymerases, leading to the cessation of nucleic acid synthesis and subsequent cell cycle arrest.

-

Induction of Apoptosis: The disruption of DNA and RNA synthesis, along with other cellular stresses induced by the analog, can trigger the intrinsic apoptotic pathway. This may involve the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.

Potential Involvement of the Hedgehog Signaling Pathway

While direct evidence for 1-(α-D-ribofuranosyl)uracil is limited, studies on uracil have shown its ability to modulate the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various cancers.[7][8] The Hh pathway plays a crucial role in cell proliferation, survival, and differentiation. Its inhibition can lead to decreased tumor growth and increased apoptosis. It is plausible that nucleoside analogs like α-uridine could influence this pathway, contributing to their anticancer effects.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of 1-(α-D-ribofuranosyl)uracil. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1-(α-D-ribofuranosyl)uracil stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1-(α-D-ribofuranosyl)uracil and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1-(α-D-ribofuranosyl)uracil

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with 1-(α-D-ribofuranosyl)uracil as described for the MTT assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of 1-(α-D-ribofuranosyl)uracil.

HPLC Analysis Protocol

The following is a general HPLC method that can be adapted for the analysis of α-uridine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.

Procedure:

-

Prepare a standard stock solution of 1-(α-D-ribofuranosyl)uracil in a suitable solvent (e.g., water or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis (e.g., dissolution in the mobile phase, extraction from a biological matrix).

-

Inject the standards and samples onto the HPLC system.

-

Monitor the eluent at a suitable wavelength (e.g., 260 nm) for uracil-containing compounds.

-

Quantify the amount of 1-(α-D-ribofuranosyl)uracil in the sample by comparing its peak area to the calibration curve.

Conclusion

1-(α-D-ribofuranosyl)uracil is a promising nucleoside analog with potential applications in cancer therapy. Its proposed mechanism of action, involving the inhibition of nucleic acid synthesis and induction of apoptosis, makes it a valuable candidate for further investigation. The information and protocols provided in this technical guide serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate its precise signaling pathways in mammalian cancer cells and to optimize its efficacy and delivery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Uracil(66-22-8) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]

- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Alpha-Uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of alpha-uridine, a nucleoside of interest in various research and pharmaceutical applications. Due to the limited availability of data specifically for the alpha-anomer, this document also includes relevant information on the more commonly studied beta-anomer, uridine (B1682114), to provide a broader context and comparative framework. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and key concepts.

Solubility of Uridine Anomers

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The following tables summarize the available quantitative and qualitative solubility data for both alpha-uridine and uridine (beta-anomer) in various solvents.

Table 1: Qualitative Solubility of Alpha-Uridine

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Acidic Solutions | Soluble | [1] |

| Organic Solvents | Insoluble | [1] |

Table 2: Quantitative Solubility of Uridine (Beta-Anomer)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mole fraction) | Reference |

| Water | 25 | 50 | 0.04061 | [2][3] |

| Water | Not Specified | 49 | - | [4] |

| Water | Not Specified | 45 (Sonication recommended) | - | [5] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | ~5 | - | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 | - | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 49 | - | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 240 (Sonication recommended) | - | [5] |

| N,N-Dimethylformamide (DMF) | 25 | - | 0.1780 | [3] |

| N,N-Dimethylformamide (DMF) | Not Specified | 16 | - | [6] |

| Methanol | 25 | - | 0.003195 | [3] |

| Ethanol | 25 | - | 0.001086 | [3] |

| Ethanol | Not Specified | Insoluble | - | [4][] |

| n-Propanol | 25 | - | 0.001047 | [3] |

| Isopropanol | 25 | - | 0.001238 | [3] |

| n-Butanol | 25 | - | 0.0009806 | [3] |

| Ethylene Glycol | 25 | - | 0.01399 | [3] |

| 2-Methoxyethanol | 25 | - | 0.01565 | [3] |

| 2-Ethoxyethanol | 25 | - | 0.006413 | [3] |

| 2-Propoxyethanol | 25 | - | 0.003005 | [3] |

| 2-Butoxyethanol | 25 | - | 0.002241 | [3] |

Note: The solubility of uridine generally increases with rising temperature.[3]

Stability of Uridine Anomers

Understanding the stability of alpha-uridine under various conditions is crucial for its handling, storage, and formulation. The following sections and table detail the stability profile of uridine, which can serve as a valuable reference for alpha-uridine.

pH Stability

Uridine is susceptible to degradation in acidic conditions. In acidic media, the 5,6-double bond of uridine can be hydrated, leading to the formation of 6-hydroxy-5,6-dihydrouridine (B159830).[8] This intermediate can then undergo hydrolysis of the N-glycosidic bond.[8]

Temperature Stability

Aqueous solutions of uridine at pH 7 are reported to be stable for several days when stored at 4°C.[9] For long-term storage, reconstituted solutions can be stored in aliquots at -20°C, though repeated freeze-thaw cycles should be avoided. One study found uridine in plasma to be stable for at least 14 days at -20°C and after two freeze-thaw cycles.

Photostability

Exposure to light can affect the stability of nucleosides. It has been shown that N1-methylpseudouridine, a modified form of uridine, is 6.7-fold more photostable than uridine when irradiated at 267 nm.[10] This suggests that uridine itself is susceptible to photodegradation. Therefore, it is recommended to store uridine and its solutions protected from light.[11]

Table 3: Summary of Uridine (Beta-Anomer) Stability

| Condition | Observation | Reference |

| pH | Susceptible to acid-catalyzed hydrolysis.[8] | [8] |

| Temperature | Aqueous solutions at pH 7 are stable for several days at 4°C.[9] | [9] |

| Stable in frozen aliquots at -20°C for several months. | ||

| Stable in plasma for at least 14 days at -20°C. | ||

| Light Exposure | Susceptible to photodegradation.[10] Storage in the dark is recommended.[11] | [10][11] |

| Freeze-Thaw Cycles | Stable after one or two freeze-thaw cycles in plasma. Repeated cycles should be avoided for stock solutions. | |

| Enzymatic Degradation | Degraded by uridine-deoxyuridine phosphorylase and thymidine (B127349) phosphorylase in human tissues.[12] | [12] |

Experimental Protocols

This section outlines the methodologies for determining the solubility and stability of nucleosides like alpha-uridine, based on established techniques for uridine.

Solubility Determination

Method 1: Shake-Flask Method (Equilibrium Solubility)

-

Preparation: Add an excess amount of alpha-uridine to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of alpha-uridine in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectrophotometry: Measure the absorbance at the λmax of alpha-uridine (for uridine, λmax is ~261 nm at pH 7) and calculate the concentration using a standard curve.[6][9]

-

HPLC: Inject a known volume of the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Quantify the concentration based on the peak area against a standard curve.[13]

-

Method 2: Laser Monitoring Method (Dynamic Solubility)

This method is used for measuring solubility at different temperatures.[3]

-

Apparatus: A laser monitoring apparatus is used to detect the dissolution of the solid in the solvent.

-

Procedure: A suspension of alpha-uridine in the solvent is heated at a controlled rate.

-

Detection: The point at which the last solid particle dissolves is detected by the laser system, and the corresponding temperature is recorded as the equilibrium temperature for that concentration.

Stability Assessment

Method: HPLC-Based Stability Indicating Method

This method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact drug over time.

-

Sample Preparation: Prepare solutions of alpha-uridine in the desired buffer or solvent at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions, including:

-

Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., HCl) or base (e.g., NaOH) and incubate at a specific temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) to the solution.

-

Thermal Degradation: Store the solutions at elevated temperatures.

-

Photodegradation: Expose the solutions to a controlled light source (e.g., UV lamp).

-

-

Time-Point Sampling: At specified time intervals, withdraw aliquots from each stressed solution.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

-

Chromatographic Conditions: Use a suitable mobile phase and column to achieve good separation between alpha-uridine and any potential degradation products.

-

Detection: Monitor the elution profile using a UV detector at the λmax of alpha-uridine.

-

-

Data Analysis: Calculate the percentage of alpha-uridine remaining at each time point relative to the initial concentration. The rate of degradation can be determined by plotting the concentration of alpha-uridine versus time.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of alpha-uridine's physicochemical properties.

References

- 1. alpha-Uridine [chembk.com]

- 2. Uridine CAS#: 58-96-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Uridine | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uridine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-812-25 [isotope.com]

- 12. Human tissues degrade uridine much less than thymidine. Possible consequence for 5-fluorouracil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

An In-Depth Technical Guide to the Mechanism of Action of Purine Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanisms of action of purine (B94841) nucleoside analogs (PNAs), a critical class of antimetabolite drugs. These agents are structurally similar to endogenous purines, such as adenine (B156593) and guanine, allowing them to interfere with vital cellular processes, primarily nucleic acid synthesis.[1][2] PNAs are widely employed in the treatment of hematological malignancies and autoimmune disorders.[1][3] This document details their metabolic activation, molecular targets, effects on signaling pathways, and quantitative efficacy, and provides standardized protocols for their preclinical evaluation.

Core Mechanisms of Action

The cytotoxic effects of purine analogs are multifaceted, stemming from their ability to disrupt the synthesis and function of DNA and RNA.[2] The majority of these agents function as prodrugs, requiring intracellular activation to exert their therapeutic effects.

1.1. Intracellular Activation and Metabolism

Most purine nucleoside analogs, including Fludarabine, Cladribine, and Clofarabine, must be phosphorylated intracellularly to their active triphosphate forms.[3] This bioactivation is typically carried out by enzymes of the nucleoside salvage pathways, such as deoxycytidine kinase (dCK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4] The resulting triphosphate metabolites are the primary mediators of the drug's cytotoxic activity.[3] In contrast, some analogs like Pentostatin (Deoxycoformycin) do not require phosphorylation for their activity.[3]

1.2. Interference with Nucleic Acid Synthesis and Function

The activated triphosphate analogs (PNA-TPs) structurally mimic natural deoxynucleoside triphosphates (dNTPs). This allows them to act via several key mechanisms:

-

Inhibition of DNA Polymerases: PNA-TPs compete with natural dNTPs for the active site of DNA polymerases, directly inhibiting DNA replication and repair.[4]

-

Incorporation into DNA: The analogs can be incorporated into the growing DNA strand. This incorporation can terminate chain elongation and introduce structural distortions that are recognized by DNA damage sensors, ultimately triggering apoptosis.[3][5]

-

Inhibition of Ribonucleotide Reductase: Some analogs, such as Fludarabine, can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides.[5] This depletes the pool of available dNTPs, further hampering DNA synthesis.

These actions collectively lead to cell cycle arrest, particularly in the S-phase, and the induction of programmed cell death (apoptosis).[3][5]

1.3. Modulation of Cellular Signaling Pathways

Recent research has shown that the effects of purine analogs extend beyond direct nucleic acid interference. The mTORC1 signaling network, a central regulator of cell growth and metabolism, has been identified as a sensor for cellular purine levels.[6] By inhibiting de novo purine synthesis and depleting intracellular purine nucleotide pools, PNAs can lead to the downregulation of mTORC1 activity.[6] This contributes to the anti-proliferative effects of these drugs by suppressing protein, lipid, and nucleic acid synthesis.[6]

Quantitative Efficacy Data

The clinical efficacy of purine nucleoside analogs, alone or in combination, has been demonstrated in numerous clinical trials, particularly for hematological cancers.

Table 1: Efficacy of Purine Analogs in Chronic Lymphocytic Leukemia (CLL)

| Comparison | Primary Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |

|---|---|---|---|---|

| Single Agent PNA vs. Other Agents | Progression-Free Survival | 0.71 | 0.63–0.79 | [7][8] |

| PNA + Cyclophosphamide vs. PNA Alone | Progression-Free Survival | 0.54 | 0.47–0.62 | [7][8] |

| Cladribine vs. Fludarabine | Progression-Free Survival | 0.77 | 0.63–0.95 |[7][8] |

Table 2: Efficacy of Purine Analogs in Hairy Cell Leukemia (HCL)

| Drug | Response Type | Response Rate (%) | Citation(s) |

|---|---|---|---|

| Pentostatin (DCF) | Overall Response | 96 | [9] |

| Complete Response | 81 | [9] | |

| Cladribine (2-CdA) | Overall Response | 100 | [9] |

| Complete Response | 82 | [9] |

| Cladribine + Rituximab | Complete Response | 100 |[10] |

Key Experimental Protocols

Evaluating the activity of novel purine analogs requires robust and reproducible experimental methodologies. The following sections detail standard protocols for assessing enzyme inhibition and cellular cytotoxicity.

3.1. Protocol: In Vitro Enzyme Activity Assay (Xanthine Oxidase Model)

This protocol describes a coupled-enzyme colorimetric assay to determine if a purine analog can act as a substrate for a target enzyme and to measure its kinetic parameters.[11]

Objective: To measure the kinetics (Km, Vmax) of a purine analog with a specific enzyme, such as Xanthine Oxidase (XO).[11]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Create a working reagent mix containing the assay buffer, horseradish peroxidase (HRP), and a suitable colorimetric probe (e.g., Amplex Red).[11]

-

Prepare serial dilutions of the purine analog substrate in the assay buffer.

-

Prepare a working solution of Xanthine Oxidase enzyme in assay buffer.[11]

-

-

Assay Setup:

-

Add varying concentrations of the purine analog to different wells of a 96-well microplate.[11] Include a "no substrate" control.

-

Add the working reagent mix to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding the Xanthine Oxidase solution to all wells.[11]

-

Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a microplate reader.

-

-

Data Analysis:

3.2. Protocol: Cell Viability and Proliferation Assay

This protocol provides a generalized method for determining the cytotoxic and anti-proliferative effects of purine analogs on cancer cell lines, often to calculate an IC₅₀ value (the concentration that inhibits 50% of cell growth).

Objective: To quantify the dose-dependent effect of a purine analog on the viability of a specific cell line.

Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, Jurkat) under standard conditions.

-

Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of the purine analog in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various drug concentrations. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

-

Viability Assessment:

-

Add a viability reagent according to the manufacturer's instructions (e.g., MTT, WST-1, or a luminescence-based reagent like CellTiter-Glo®).

-

Incubate for the required time (e.g., 1-4 hours for MTT) to allow for the conversion of the substrate into a colored or luminescent product.

-

-

Signal Measurement:

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

References

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(β-D-ribofuranosyl)uracil (Uridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(β-D-ribofuranosyl)uracil, commonly known as uridine (B1682114), is a fundamental pyrimidine (B1678525) nucleoside with a multifaceted role in cellular metabolism and signaling. Beyond its canonical function as a building block for RNA, uridine and its phosphorylated derivatives (UMP, UDP, and UTP) are emerging as significant modulators of a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the key therapeutic targets of uridine, focusing on its interactions with metabolic enzymes, nucleoside transporters, and purinergic receptors. We present quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the associated signaling pathways to facilitate further research and drug development in this promising area. While the vast majority of research has focused on the β-anomer, we also briefly address the current, limited understanding of the α-anomer.

Introduction

Uridine is a ubiquitous pyrimidine nucleoside essential for a myriad of biological functions. It is a precursor for the synthesis of nucleic acids, a key component in the biosynthesis of glycogen (B147801) and glycoproteins, and a signaling molecule in its phosphorylated forms. The therapeutic potential of uridine has been explored in a range of conditions, including neurological disorders, metabolic diseases, and as an adjunct in cancer chemotherapy.[1][2] Understanding the specific molecular targets through which uridine exerts its effects is crucial for the rational design of novel therapeutics. This guide delves into the three primary classes of therapeutic targets for uridine: enzymes of uridine metabolism, nucleoside transporters, and P2Y receptors.

Enzymes of Uridine Metabolism as Therapeutic Targets

The intracellular concentration and metabolic fate of uridine are tightly regulated by a series of enzymes, which themselves represent key therapeutic targets.

Uridine-Cytidine Kinases (UCKs)

Uridine-cytidine kinases are responsible for the initial and rate-limiting step in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine to uridine monophosphate (UMP).[3][4] Humans express three key enzymes in this family: UCK1, UCK2, and UCKL-1.[3]

-

UCK1: A 31 kDa protein that is ubiquitously expressed in healthy tissues.[3]

-

UCK2: A 29 kDa protein primarily found in the placenta and various tumor cells, making it a potential target for cancer therapy.[3]

-

UCKL-1: A larger, 61 kDa protein with high sequence similarity to UCK1 and UCK2. It also possesses an N-terminal ATP/GTP binding site and a C-terminal region with homology to uracil (B121893) phosphoribosyltransferase (UPRT).[3]

Targeting UCKs can either enhance the anabolic activation of therapeutic nucleoside analogs or inhibit the proliferation of cancer cells that are highly dependent on the pyrimidine salvage pathway.

Table 1: Kinetic Parameters of Human Uridine-Cytidine Kinases

| Enzyme | Substrate | KM (µM) | kcat/KM (s-1M-1) | Reference |

| UCKL-1 | Uridine | 0.034 | 1.2 x 104 | [5][6] |

| UCKL-1 | Cytidine | 0.065 | 0.7 x 104 | [5][6] |

| UCK2 | Uridine | Several-fold higher than UCKL-1 | - | [6] |

| UCK2 | Cytidine | Several-fold higher than UCKL-1 | - | [6] |

Uridine Phosphorylase (UP)

Uridine phosphorylase is a key catabolic enzyme that reversibly converts uridine to uracil and ribose-1-phosphate.[7] Inhibition of UP can increase the plasma and tissue levels of uridine, which can be beneficial in several therapeutic contexts. For instance, elevating uridine levels can protect normal tissues from the toxicity of fluoropyrimidine-based chemotherapy.[7] Several potent and selective inhibitors of UP have been developed and studied.

Table 2: Inhibitors of Uridine Phosphorylase

| Inhibitor | IC50 | Target Enzyme | Reference |

| Eniluracil | 0.375 mM | Human Uridine Phosphorylase | [8] |

| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | 1.4 nM | Murine Liver Uridine Phosphorylase | [9] |

| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil | 1.4 nM | Murine Liver Uridine Phosphorylase | [9] |

Nucleoside Transporters: Gateways for Uridine

Uridine enters and exits cells via specialized nucleoside transporters, which are critical determinants of its bioavailability and therapeutic efficacy. There are two major families of nucleoside transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters mediate the facilitated diffusion of nucleosides down their concentration gradient and are Na+-independent.[10] They have broad substrate specificity and are sensitive to inhibition by nitrobenzylthioinosine (NBTI).[10]

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient by coupling to the Na+ gradient.[2][11] The CNT system for uridine is specific for uridine and purine (B94841) nucleosides and is resistant to inhibition by NBTI and dipyridamole.[10][11]

Table 3: Kinetic Parameters of Uridine Transport

| Transport System | Cell Type | KM (µM) | Vmax (pmol/s/µl cell water) | Reference |

| Na+-dependent | Murine Splenocytes | 38.0 ± 4.1 | 2.70 ± 0.27 | [2][12] |

| Na+-independent | Murine Splenocytes | ~200 | - | [11] |

P2Y Receptors: Uridine Nucleotides as Signaling Molecules

Uridine, in its phosphorylated forms (UTP and UDP), acts as an extracellular signaling molecule by activating specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs).[13][14] This signaling plays a crucial role in a wide range of physiological processes, including ion transport, vasodilation, and immune responses.[13][14]

P2Y Receptor Subtypes Activated by Uridine Nucleotides

-

P2Y2 Receptor: Activated equipotently by ATP and UTP.[15]

Table 4: Potency of Uridine Nucleotides at Human P2Y Receptors

| Receptor | Agonist | EC50 | Reference |

| P2Y2 | UTP | 1.5 - 5.8 µM | [2] |

| P2Y2 | UTP | ~0.5 - 3 µM | [15] |

| P2Y4 | UTP | 73 nM | [15] |

| P2Y6 | UDP | 300 nM | [11] |

| P2Y6 | UDPβS | 16 - 32 nM | [17] |

P2Y Receptor Signaling Pathways

Activation of P2Y receptors by uridine nucleotides initiates intracellular signaling cascades primarily through the coupling to specific G proteins.

-

P2Y2, P2Y4, and P2Y6 receptors predominantly couple to Gq/11 . This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[1][16][18]

-

P2Y6 receptors can also couple to G12/13 , leading to the activation of Rho signaling pathways.[1]

Caption: P2Y Receptor Signaling Pathways for Uridine Nucleotides.

The Case of 1-(α-D-ribofuranosyl)uracil

The vast majority of research has focused on the naturally occurring β-anomer of uridine. Information on the therapeutic targets and biological activity of the α-anomer, 1-(α-D-ribofuranosyl)uracil, is limited. Some sources classify it as a purine nucleoside analog with potential antitumor activity, likely through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis.[9] However, detailed studies on its specific molecular targets are not widely available. Further research is needed to elucidate the distinct pharmacological profile of this anomer.

Experimental Protocols

Uridine-Cytidine Kinase Activity Assay

This protocol is a representative method for determining UCK activity based on the measurement of ADP formation.

Principle: The kinase activity is measured by quantifying the amount of ADP produced from ATP during the phosphorylation of uridine. This can be achieved using a commercial ADP-Glo™ Kinase Assay (Promega).

Materials:

-

Purified UCK enzyme (e.g., recombinant human UCKL-1 or UCK2)[6]

-

Uridine (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of uridine in kinase reaction buffer.

-

In a 384-well plate, add the purified UCK enzyme.

-

Add the uridine dilutions to the wells.

-

Initiate the reaction by adding a fixed concentration of ATP (e.g., 100 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 60, 120, and 180 minutes).[6]

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Generate an ATP-to-ADP conversion curve to quantify the amount of ADP formed.

-

Determine the kinetic parameters (KM and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Caption: Workflow for Uridine-Cytidine Kinase Activity Assay.

Cellular Uridine Uptake Assay

This protocol describes a method to measure the transport of uridine into cultured cells.

Principle: The rate of uridine uptake is determined by incubating cells with radiolabeled uridine ([3H]-uridine) for a short period and then measuring the amount of radioactivity incorporated into the cells.

Materials:

-

Cultured cells (e.g., murine splenocytes, 3T3 cells)

-

[3H]-uridine

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitors (e.g., NBTI, dipyridamole) for discriminating between transporter types

-

Ice-cold stop solution (e.g., assay buffer with a high concentration of non-radiolabeled uridine)

-

Scintillation fluid

-

Scintillation counter

-

96-well plates and a cell harvester or filtration manifold

Procedure:

-

Seed cells in 96-well plates and grow to near confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with or without inhibitors for a defined period (e.g., 30 minutes).

-

Initiate uptake by adding assay buffer containing a known concentration of [3H]-uridine.

-

Incubate for a short, defined time (e.g., 3 minutes) at 37°C.[19]

-

Stop the uptake by rapidly washing the cells with ice-cold stop solution.

-

Lyse the cells (e.g., with a mild detergent or NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Determine the protein concentration in parallel wells to normalize the uptake data.

-

Calculate the rate of uridine uptake (e.g., in pmol/mg protein/min).

Conclusion

1-(β-D-ribofuranosyl)uracil and its phosphorylated derivatives have a rich pharmacology, with a growing number of identified therapeutic targets. The enzymes of uridine metabolism, nucleoside transporters, and P2Y receptors represent key nodes for therapeutic intervention in a variety of diseases. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this fundamental nucleoside. Further investigation into the specific roles of these targets in different disease contexts and the exploration of the less-studied α-anomer will undoubtedly open new avenues for drug discovery.

References

- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(a-D-Ribofuranosyl)uracil, CasNo.3258-07-9 BOC Sciences United States [bocscichem.lookchem.com]

- 4. Transport of uridine in human red blood cells. Demonstration of a simple carrier-mediated process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macau.uni-kiel.de [macau.uni-kiel.de]

- 9. 1-(α-D-ribofuranosyl)uracil | 3258-07-9 [chemicalbook.com]

- 10. Na+-dependent and -independent transport of uridine and its phosphorylation in mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

- 13. P2Y receptor - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular pharmacology, physiology, and structure of the P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uridine diphosphate (UDP) stimulates insulin secretion by activation of P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(α-D-ribofuranosyl)uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals